molecular formula C21H21N3O5 B2561134 N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872856-96-7

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2561134
CAS No.: 872856-96-7
M. Wt: 395.415
InChI Key: FBWPBSZXWVEFLC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide featuring a furan-2-ylmethyl group at the amide nitrogen and a morpholino-2-oxoethyl substituent at the indole’s N1 position. Its structure combines a heterocyclic furan moiety with a morpholine ring, conferring distinct electronic and solubility properties. The compound’s synthesis likely follows established methods for analogous indol-3-yl-oxoacetamides, involving oxalyl chloride intermediates and nucleophilic substitution reactions under anhydrous conditions . Spectral validation (¹H-NMR, ¹³C-NMR, HRMS) would confirm its purity and structural integrity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-19(23-7-10-28-11-8-23)14-24-13-17(16-5-1-2-6-18(16)24)20(26)21(27)22-12-15-4-3-9-29-15/h1-6,9,13H,7-8,10-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWPBSZXWVEFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of EGFR by N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide affects various biochemical pathways. EGFR is involved in many cellular processes, including cell proliferation, differentiation, and survival. By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells.

Action Environment

The action, efficacy, and stability of N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, and the temperature

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By binding to the active site of EGFR, this compound inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting EGFR-mediated signaling pathways. Additionally, it affects cell signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. The compound also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may interact with other biomolecules, such as heat shock proteins and chaperones, which play a role in protein folding and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of EGFR activity and prolonged suppression of cancer cell growth. The potential for resistance development should be considered, as cancer cells may adapt to prolonged treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity to normal tissues. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux by altering the activity of key metabolic enzymes and affecting the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with EGFR and other intracellular targets. Post-translational modifications, such as phosphorylation and ubiquitination, may influence its subcellular localization and stability. Additionally, the compound may be directed to specific compartments or organelles through targeting signals, enhancing its efficacy in inhibiting EGFR activity.

Biological Activity

N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Furan ring : Known for diverse biological activities.
  • Indole moiety : Associated with antitumor, antimicrobial, and anti-inflammatory properties.
  • Morpholino group : Enhances pharmacological properties.

The general structure can be represented as follows:

N furan 2 ylmethyl 2 1 2 morpholino 2 oxoethyl 1H indol 3 yl 2 oxoacetamide\text{N furan 2 ylmethyl 2 1 2 morpholino 2 oxoethyl 1H indol 3 yl 2 oxoacetamide}

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. The following table summarizes some of the key activities associated with indole and furan derivatives:

Compound NameBiological Activity
N-(furan-2-ylmethyl)-5-nitroindoleAntitumor activity against solid tumors
5-Hydroxyindoleacetic acidNeurotransmitter metabolite with potential neuroprotective effects
IndomethacinNonsteroidal anti-inflammatory drug (NSAID)

Antitumor Activity

Indole derivatives are particularly noted for their antitumor properties. Studies have shown that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has demonstrated that similar compounds can downregulate oncogenic signaling pathways, leading to reduced tumor growth.

Antimicrobial Properties

The presence of the furan and indole rings suggests potential antimicrobial activity. Indole derivatives have been shown to exhibit activity against a range of bacterial and fungal pathogens. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis Methods

The synthesis of this compound can be approached through several methods. A common route involves the reaction of furan derivatives with indole derivatives in the presence of suitable catalysts. The general reaction can be summarized as follows:

Furan+Indole DerivativeN furan 2 ylmethyl Indole Derivative\text{Furan}+\text{Indole Derivative}\rightarrow \text{N furan 2 ylmethyl Indole Derivative}

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study demonstrated that a structurally similar indole derivative exhibited significant cytotoxicity against breast cancer cells, suggesting that the target compound may have similar effects.
    • Reference : PubMed study on indole derivatives .
  • Antimicrobial Testing : Research has shown that furan-containing compounds possess broad-spectrum antimicrobial activity, indicating potential for the target compound in treating infections.
    • Reference : MDPI publication on furan derivatives .
  • Inflammation Modulation : A recent study highlighted how indole derivatives can inhibit TNF-alpha production, supporting the anti-inflammatory potential of this compound.
    • Reference : Research on anti-inflammatory properties .

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Compounds with indole derivatives have been extensively studied for their antitumor properties. N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may exhibit significant antitumor activity due to its structural components, which are known to interact with cancer cell pathways.
  • Antimicrobial Properties
    • Similar compounds have shown antimicrobial effects. The furan and indole rings may enhance the compound's ability to inhibit bacterial growth or viral replication.
  • Anti-inflammatory Effects
    • The compound's potential as a COX-II inhibitor can be explored, as COX-II is involved in inflammation processes. Indole derivatives are often investigated for their ability to modulate inflammatory responses.

Antitumor Activity Research

In studies focusing on indole derivatives, compounds similar to this compound have demonstrated significant antitumor activity against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapeutics.

Antimicrobial Studies

Research has indicated that derivatives containing furan and indole structures possess antimicrobial properties. For instance, studies have reported that certain indole derivatives exhibit effective inhibition against bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents.

Inflammation Modulation

The compound's potential as a COX-II inhibitor has been evaluated in various studies. Compounds with similar scaffolds have shown varying degrees of inhibitory activity against COX enzymes, indicating that this compound could be beneficial in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on substituents at the indole’s N1 position and the amide’s N-terminal group. Key comparisons include:

Compound Name Key Substituents Biological Activity/Properties Evidence Source
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide (Compound 4) Adamantane, hydroxyethyl Anticancer (preliminary screening)
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) 4-Fluorobenzyl Potential antimicrobial/anticancer activity
8,9-Dihydrocoscinamide B Indol-3-yl-ethyl Antimicrobial (ESKAPE panel)
D-24851 Chlorobenzyl, pyridinyl Microtubule inhibition, antitumor activity
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (Compound 2e) 4-Chlorophenyl, propyl High MDM2 receptor binding affinity
Target Compound Furan-2-ylmethyl, morpholino-2-oxoethyl Hypothetical: Improved solubility, CNS activity N/A

Key Observations:

Substituent Effects on Solubility and Bioavailability: Hydrophobic Groups (e.g., adamantane in Compound 4 , chlorobenzyl in D-24851 ): Enhance membrane permeability but may reduce aqueous solubility. Hydrophilic Groups (e.g., morpholino in the target compound): Likely improve solubility and reduce neurotoxicity risks compared to bulky adamantane or fluorobenzyl groups.

Biological Activity Trends: Antimicrobial Activity: 8,9-Dihydrocoscinamide B’s indol-3-yl-ethyl group demonstrated efficacy against S. aureus and ESKAPE pathogens . The target compound’s furan and morpholino groups may modulate antibacterial specificity. Anticancer Activity: Adamantane-containing derivatives (e.g., Compound 4 ) and chlorophenyl analogs (Compound 2e ) show potency against cancer cell lines. The morpholino group in the target compound could enhance blood-brain barrier penetration for CNS malignancies.

Structure-Activity Relationship (SAR) Insights:

  • Indole N1 Position: Hydrophobic substituents (e.g., pentyl in Compound 5 ) enhance lipophilicity but may limit solubility. Polar groups (e.g., morpholino) balance solubility and target engagement.
  • Amide N-Terminal Group :
    • Furan-2-ylmethyl (target compound) vs. thiophene ( ): Furan’s lower aromaticity may reduce π-π stacking but improve metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions:

Indole functionalization : Introduce the 2-morpholino-2-oxoethyl group at the indole N1 position via alkylation using reagents like morpholinoethyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

Oxoacetamide coupling : React the modified indole with furan-2-ylmethylamine via a condensation reaction, often employing activating agents like EDC/HOBt .

Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) are standard .

  • Characterization : Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., indole C3 substitution) and morpholino integration .
  • Mass spectrometry : ESI/APCI-MS to verify molecular ion peaks .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H and ¹³C NMR : Essential for identifying proton environments (e.g., indole aromatic protons at δ 7.1–8.5 ppm, morpholino methylenes at δ 3.3–3.5 ppm) and carbonyl groups (e.g., oxoacetamide C=O at ~168–170 ppm) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing, though challenging due to potential polymorphism. SHELX programs are widely used for refinement .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the morpholino-oxoethyl indole intermediate?

  • Experimental design :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance alkylation efficiency compared to CH₂Cl₂ .
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to accelerate reactions under mild conditions .
  • Reaction monitoring : Use TLC/HPLC to identify side products (e.g., over-alkylation) and adjust stoichiometry .
    • Data-driven adjustments : If yields plateau at ~58% (as in ), consider microwave-assisted synthesis to reduce reaction time and improve purity.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

  • Case example : A doublet in the furan methylene protons (expected as a singlet) may indicate conformational rigidity or hydrogen bonding. Solutions:

  • Variable-temperature NMR : Assess dynamic effects (e.g., coalescence at higher temps) .
  • 2D NMR (COSY, HSQC) : Map proton-proton correlations to assign split patterns .
  • Computational modeling : Compare DFT-calculated chemical shifts with experimental data .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Functional group modifications :

  • Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene) to assess π-stacking effects .
  • Modify the morpholino ring (e.g., thiomorpholine) to study electronic impacts on solubility .
    • Assay design : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis in cancer lines) .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Challenges : Poor crystal growth due to flexible morpholino and acetamide groups.
  • Solutions :

  • Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice interactions .
  • Low-temperature data collection : Mitigate thermal motion artifacts during X-ray diffraction .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

  • Case study : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from:

  • Membrane permeability : The compound’s logP (predicted ~2.5) may limit cellular uptake. Validate via PAMPA assays .
  • Metabolic instability : Use LC-MS to identify degradation products in cell media .

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